molecular formula C13H6Cl3N3O5 B12483956 2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B12483956
M. Wt: 390.6 g/mol
InChI Key: SBCHIOAJVQCANU-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is a synthetic organic compound characterized by the presence of chloro, dichlorophenyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves the nitration of a precursor compound followed by chlorination and amide formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield amines, while substitution can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,5-dichlorophenyl)acetamide: A related compound with similar structural features but different functional groups.

    2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide: Another similar compound with a sulfonamide group instead of the amide group.

Uniqueness

2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its specific combination of chloro, dichlorophenyl, and dinitrobenzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H6Cl3N3O5

Molecular Weight

390.6 g/mol

IUPAC Name

2-chloro-N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H6Cl3N3O5/c14-6-1-2-9(15)10(3-6)17-13(20)8-4-7(18(21)22)5-11(12(8)16)19(23)24/h1-5H,(H,17,20)

InChI Key

SBCHIOAJVQCANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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